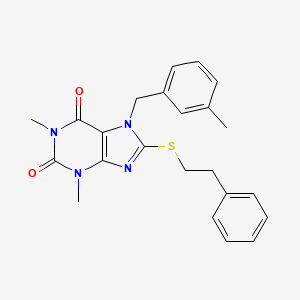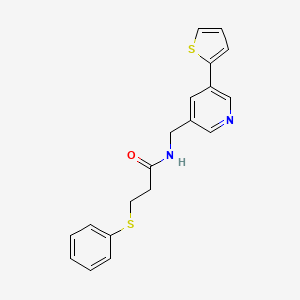
3-(phenylthio)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 3-(phenylthio)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide is a potential drug candidate that has been the focus of scientific research in recent years. This compound has shown promising results in various studies, and its unique structure and properties make it a promising candidate for further investigation.
Applications De Recherche Scientifique
Organic Synthesis and Chemical Properties
One significant area of application is in the field of organic synthesis, where derivatives of the core structure have been explored for their potential in forming complex chemical entities. For instance, the synthesis of pyrido[2,3-d]pyrimidines, amides, and benzoxazolylethylpyrimidine through condensation reactions highlights the versatility of related compounds in creating diverse chemical frameworks (Harutyunyan et al., 2015). Such synthetic routes are foundational for developing novel chemical entities with potential applications in drug discovery and material sciences.
Pharmacological Research
In pharmacological research, derivatives of this compound have been studied for their therapeutic potential. For example, the exploration of N-pyridinyl(methyl)indole-propanamides and propenamides as inflammation inhibitors showcases the compound's relevance in developing non-steroidal anti-inflammatory drugs (NSAIDs) (Dassonville et al., 2008). This research is crucial for identifying new therapeutic agents that can offer alternatives to existing treatments with potentially fewer side effects or improved efficacy.
Material Science and Optoelectronics
In the realm of materials science, particularly in the development of organic light-emitting diodes (OLEDs), cyclometalated iridium complexes involving similar chemical motifs have demonstrated highly efficient red phosphorescence. These compounds, such as those with 2-(thiophen-2-yl)pyridinato ligands, are studied for their luminescence properties, showcasing applications in creating more efficient and durable OLEDs (Tsuboyama et al., 2003). The advancements in this area contribute to the development of next-generation display and lighting technologies.
Anticancer and Antimicrobial Research
Another critical area of application is in the development of anticancer and antimicrobial agents. Compounds with similar structures have been synthesized and evaluated for their in vitro anti-proliferative effects against various cancer cell lines, indicating their potential as anticancer agents (Chamakura et al., 2014). Additionally, the antimicrobial activity of thiazolidinones and azetidinones derivatives from chalcone emphasizes the role of such compounds in developing new antimicrobial therapies (Patel & Patel, 2017).
Propriétés
IUPAC Name |
3-phenylsulfanyl-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2OS2/c22-19(8-10-23-17-5-2-1-3-6-17)21-13-15-11-16(14-20-12-15)18-7-4-9-24-18/h1-7,9,11-12,14H,8,10,13H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILMZKXCKTPQHIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCC(=O)NCC2=CC(=CN=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-Chlorophenyl)-6-({[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2587192.png)
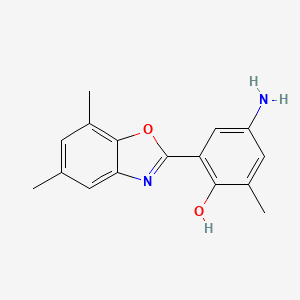



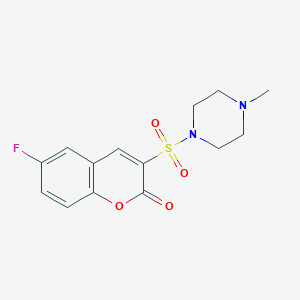

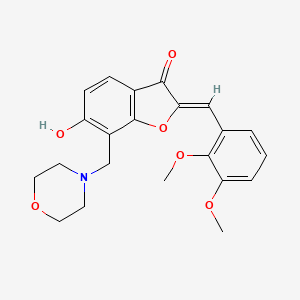
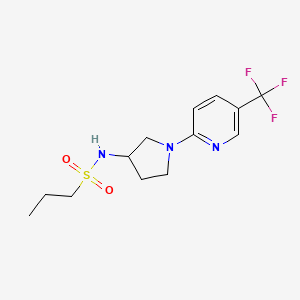



![5-{1-[(3-methoxyphenyl)acetyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2587212.png)
